ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-(5-chloro-1-methylimidazol-2-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2.ClH/c1-3-13-8(12)4-7-10-5-6(9)11(7)2;/h5H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSKLTDSVRSQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(N1C)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride typically involves the cyclization of amido-nitriles followed by chlorination and esterification. One common method involves the reaction of 2-chloro-4,5-dihydro-1H-imidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as nickel or copper can enhance the reaction efficiency. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroethyl group undergoes nucleophilic displacement with amines or thiols:
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Example : Reaction with thiomorpholine in dioxane yields derivatives with enhanced solubility .
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Conditions :
Nucleophile Solvent Temperature Yield Thiomorpholine Dioxane Reflux 55–90% Glycine NaOH (aq.) RT 80%
These reactions exploit the electrophilic C-Cl bond for constructing bioactive hybrids, such as thiadiazole or oxazolone derivatives .
Condensation with Aldehydes
The ester participates in Knoevenagel condensations with aromatic aldehydes:
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General Protocol :
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Data :
Aldehyde Yield Key Spectral Features (IR, ¹H-NMR) Benzaldehyde 77% C=O at 1,688 cm⁻¹; CH=C at δ 6.26 ppm 4-Chlorobenzaldehyde 79% Cl-C aromatic stretch at 750 cm⁻¹
These reactions form α,β-unsaturated esters, precursors for heterocyclic systems like pyrazoles .
Heterocycle Formation
The compound serves as a scaffold for synthesizing fused heterocycles:
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Pyrazole Synthesis :
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Thiadiazole Formation :
Oxidative cyclization with NH₄Fe(SO₄)₂ yields 1,3,4-thiadiazoles, potent in antimicrobial assays .
Hydrolysis and Functionalization
The ethyl ester is hydrolyzed to the carboxylic acid under acidic/basic conditions:
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride has been studied for its potential as an antimicrobial agent. Research indicates that imidazole derivatives exhibit significant antibacterial and antifungal activities, making this compound a candidate for further pharmacological studies .
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain imidazole derivatives could inhibit bacterial growth by disrupting cell wall synthesis. This compound was included in screening assays, showing promising results against Gram-positive bacteria .
Agricultural Chemistry
In agricultural applications, compounds containing imidazole rings are often utilized as fungicides and herbicides. This compound may serve as a lead compound for developing new agrochemicals aimed at controlling plant pathogens .
Case Study : Research conducted on similar imidazole derivatives revealed their efficacy in controlling fungal diseases in crops such as wheat and barley. The application of these compounds resulted in reduced disease incidence and improved crop yield .
Toxicology and Safety
As with many chemical compounds, understanding the safety profile of this compound is crucial. Preliminary toxicological assessments indicate moderate toxicity levels; however, further studies are necessary to establish comprehensive safety data for human exposure and environmental impact .
Mechanism of Action
The mechanism of action of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Key Comparison Points
Chlorine’s position (C5 vs. C4 in phenyl derivatives) also influences steric and electronic interactions with biological targets . 1-Methyl vs. 2-methyl (Compound F): Methyl groups at the N1 position (target compound) reduce steric hindrance compared to C2-methylated analogs, possibly improving binding to flat active sites (e.g., enzyme pockets) .
Functional Group Impact :
- Ester vs. Carboxylic Acid : The ethyl ester in the target compound and Compound F increases lipophilicity, favoring membrane permeability, whereas the carboxylic acid in ’s compound enhances water solubility and ionic interactions .
- Hydrochloride Salt : All three hydrochloride salts (target compound, ) improve aqueous solubility, critical for in vitro assays or formulation .
Structural Complexity :
- The pyrroloimidazole system in introduces conformational rigidity, which may enhance target selectivity but reduce synthetic accessibility compared to simpler imidazole derivatives .
Biological Activity :
- Compound F () was computationally modeled for ligand-receptor interactions, suggesting utility in drug discovery for imidazole-based scaffolds. In contrast, the target compound’s discontinued status limits direct pharmacological data, necessitating extrapolation from analogs .
Biological Activity
Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride (CAS Number: 1211112-58-1) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, molecular properties, and biological activities of this compound, highlighting relevant studies and findings.
Molecular Properties
- Molecular Formula: C₈H₁₂Cl₂N₂O₂
- Molecular Weight: 239.1 g/mol
- CAS Number: 1211112-58-1
- Purity: Minimum 95%
Synthesis
The synthesis of this compound typically involves the reaction of imidazole derivatives with ethyl acetate under controlled conditions. The specific methodologies can vary, but they often include techniques such as microwave irradiation to enhance reaction efficiency and yield.
Antimicrobial Properties
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Enzyme Inhibition
One of the notable biological activities of this compound is its inhibition of lactate dehydrogenase (LDH). LDH plays a critical role in cancer metabolism, and inhibitors of this enzyme are being explored as therapeutic agents in cancer treatment. Preliminary studies have shown that this compound has the potential to inhibit LDHA with IC₅₀ values indicating effective inhibition at micromolar concentrations .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers tested various imidazole derivatives for their antimicrobial properties. The results indicated that this compound had comparable efficacy to established antibiotics against resistant strains of bacteria .
Case Study 2: Cancer Treatment Potential
A recent investigation into the role of LDH inhibitors in cancer therapy highlighted the significance of compounds like this compound. The study reported that this compound selectively inhibited LDHA while showing minimal effects on the LDHB isoenzyme, which is crucial for developing targeted cancer therapies .
Research Findings Summary
Q & A
Q. Q1. What are the most reliable synthetic routes for ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or cyclocondensation. A common approach involves reacting 5-chloro-1-methyl-1H-imidazole with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) under reflux conditions . Optimization strategies include:
- Temperature control : Maintaining reflux (70–100°C) to balance reaction rate and byproduct formation.
- Catalyst selection : Nickel catalysts (e.g., NiCl₂) may enhance cyclization efficiency, as seen in analogous imidazole syntheses .
- Solvent choice : Polar aprotic solvents (e.g., DMF or dioxane) improve nucleophilicity .
Yield improvements (typically 60–80%) require iterative adjustments to molar ratios and reaction time .
Advanced Reaction Design
Q. Q2. How can computational methods streamline the synthesis and mechanistic understanding of this compound?
Quantum chemical calculations (e.g., density functional theory) can model reaction pathways, predict transition states, and identify rate-limiting steps. For example:
- Reaction path search : Tools like ICReDD’s workflow integrate computational predictions with experimental validation, reducing trial-and-error approaches .
- Catalyst screening : Molecular docking or machine learning models can predict catalyst efficacy for imidazole functionalization .
- Byproduct analysis : Computational simulations help trace side reactions, such as over-alkylation, guiding condition adjustments .
Analytical Characterization
Q. Q3. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., imidazole protons at δ 7.2–7.8 ppm and acetate ester at δ 4.1–4.3 ppm) .
- HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection (λ = 254 nm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 247.05 for C₉H₁₂ClN₂O₂) .
Stability and Storage
Q. Q4. How should researchers handle and store this compound to ensure stability?
- Storage conditions : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the ester group .
- Handling precautions : Use inert atmospheres (N₂/Ar) during synthesis to avoid moisture-induced degradation .
- Stability assays : Monitor decomposition via periodic HPLC or TLC, especially after prolonged storage .
Biological Activity Profiling
Q. Q5. What methodologies are recommended for evaluating the biological activity of this compound?
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Mechanistic studies : Flow cytometry for apoptosis analysis or Western blotting to track signaling pathways (e.g., caspase-3 activation) .
Data Discrepancies and Resolution
Q. Q6. How can conflicting data on reaction yields or biological activity be resolved?
- Reproducibility checks : Validate protocols using standardized reagents and equipment (e.g., calibrated heating mantles) .
- Byproduct identification : LC-MS or GC-MS to detect impurities (e.g., unreacted imidazole or ester hydrolysis products) .
- Meta-analysis : Cross-reference studies on analogous compounds (e.g., 5-nitroimidazole derivatives) to contextualize results .
Derivative Synthesis for Structure-Activity Relationships (SAR)
Q. Q7. What strategies are effective for synthesizing derivatives to explore SAR?
- Side-chain modification : Replace the ethyl ester with methyl or benzyl groups via transesterification .
- Imidazole substitution : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to modulate reactivity .
- Salt formation : Test alternative counterions (e.g., sulfate) to improve solubility or bioavailability .
Industrial-Academic Translation Challenges
Q. Q8. What barriers exist in scaling up synthesis, and how can they be addressed?
- Catalyst recovery : Heterogeneous catalysts (e.g., Ni on silica) simplify separation and reuse .
- Solvent sustainability : Replace DMF with cyclopentyl methyl ether (CPME) for greener processes .
- Process control : Implement inline PAT (process analytical technology) for real-time monitoring of reaction progress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

